molecular formula C21H30ClNO4 B1140676 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride CAS No. 110428-56-3

21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride

Cat. No.: B1140676
CAS No.: 110428-56-3
M. Wt: 395.9 g/mol
InChI Key: QXNKZQSPNGXLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a potent inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Amination: Introduction of an amino group at the 21st position.

    Oxidation and Reduction: These steps are used to achieve the desired oxidation state at various positions on the molecule.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols.

Scientific Research Applications

21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on enzyme activity and hormone regulation.

    Medicine: Investigated for its potential as an anti-cancer agent, particularly in hormone-dependent cancers such as breast cancer.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroid compounds .

Mechanism of Action

The primary mechanism of action of 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves the inhibition of the enzyme aromatase. By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly useful in the treatment of estrogen-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

    17,21-Dihydroxypregn-4-ene-3,11,20-trione: A corticosteroid hormone with similar structural features.

    17α-Hydroxyprogesterone: Another steroid hormone with hydroxyl groups at specific positions.

Uniqueness

What sets 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride apart from similar compounds is its potent aromatase inhibitory activity. This unique property makes it particularly valuable in the treatment of hormone-dependent cancers, where reducing estrogen levels is crucial for therapeutic efficacy.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves the conversion of pregnenolone to the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetone", "Methanol", "Chloroform", "Acetic anhydride", "Ammonium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Pregnenolone is oxidized with sodium periodate to form 17-hydroxypregnenolone.", "17-hydroxypregnenolone is further oxidized with sodium metaperiodate to form 17,20-dioxopregnenolone.", "17,20-dioxopregnenolone is reduced with sodium borohydride to form 17-hydroxy-20-ketopregn-4-en-3-one.", "17-hydroxy-20-ketopregn-4-en-3-one is treated with sodium hydroxide to form 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione.", "21-Amino-17-hydroxypregn-4-ene-3,11,20-trione is then converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol.", "The resulting solid is filtered, washed with acetone, and dried to obtain the final product." ] }

CAS No.

110428-56-3

Molecular Formula

C21H30ClNO4

Molecular Weight

395.9 g/mol

IUPAC Name

17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione;hydrochloride

InChI

InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h9,14-15,18,26H,3-8,10-11,22H2,1-2H3;1H

InChI Key

QXNKZQSPNGXLGY-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CN)O)C.Cl

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CN)O)C.Cl

Synonyms

21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.